molecular formula C20H18N8O4S2Zn B1219310 Sulfadiazine zinc CAS No. 66219-86-1

Sulfadiazine zinc

Cat. No. B1219310
CAS RN: 66219-86-1
M. Wt: 563.9 g/mol
InChI Key: RXXROIWDLGTUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

One of the short-acting SULFONAMIDES used in combination with PYRIMETHAMINE to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections.

properties

CAS RN

66219-86-1

Product Name

Sulfadiazine zinc

Molecular Formula

C20H18N8O4S2Zn

Molecular Weight

563.9 g/mol

IUPAC Name

zinc;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide

InChI

InChI=1S/2C10H9N4O2S.Zn/c2*11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h2*1-7H,11H2;/q2*-1;+2

InChI Key

RXXROIWDLGTUIN-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Zn+2]

Canonical SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Zn+2]

Other CAS RN

69858-60-2

synonyms

Sulfadiazine
Sulfadiazine, Zinc
Sulfazin
Sulfazine
Sulphadiazine
Zinc Sulfadiazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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